

salmochelin S4 vs enterobactin anti-staphylococcal activity

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Compound Focus: Enterobactin

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Quantitative Activity Comparison

The table below summarizes the direct anti-staphylococcal activity of both siderophores against various *S. aureus* strains, including Methicillin-Resistant *S. aureus* (MRSA) clinical isolates [1] [2].

S. aureus Strain	Enterobactin IC ₅₀ (μM)	Enterobactin IC ₅₀ (μg/mL)	Salmochelin S4 IC ₅₀ (μM)	Salmochelin S4 IC ₅₀ (μg/mL)
ATCC 25923	6.0 ± 1.8	4.0	2.0 ± 0.4	2.0
USA300 MRSA 742	8.4 ± 1.8	5.6	2.9 ± 1.2	2.9
MRSA 196	5.0	3.3	2.5	2.5
USA300 MSSA 197	10.0	6.7	2.5	2.5
USA300 MRSA 198	10.0	6.7	5.0	5.0
MRSA 255	> 5.0	> 3.3	5.0	5.0

S. aureus Strain	Enterobactin IC ₅₀ (μM)	Enterobactin IC ₅₀ (μg/mL)	Salmochelin S4 IC ₅₀ (μM)	Salmochelin S4 IC ₅₀ (μg/mL)
MSSA 256	> 5.0	> 3.3	5.0	5.0
ATCC 29213	10.0	6.7	ND	ND

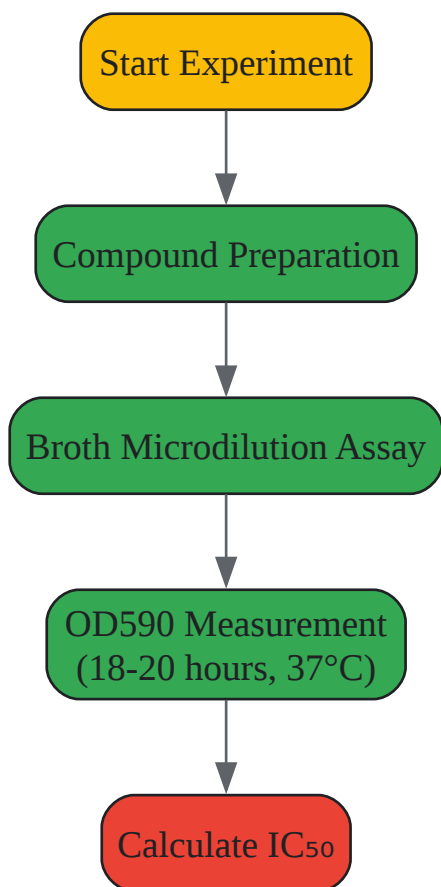
- **Key Observation:** Salmochelin S4 showed lower IC₅₀ values across all tested strains, indicating superior inhibitory potency [1] [2].
- **Activity Against Other Pathogens:** Both siderophores also inhibited the growth of *Enterococcus* strains, including Vancomycin-Resistant Enterococci (VRE), though less effectively than against *S. aureus*. Their impact on Gram-negative bacteria was negligible [1] [3].

Detailed Experimental Methodology

The comparative data was generated using a standardized broth microdilution method, as detailed in the primary research [1] [2].

- **Compounds:** Iron-free **enterobactin** (Sigma-Aldrich, E3910) and iron-free salmochelin S4 (EMC, Tübingen, Germany) were used [1] [2].
- **Bacterial Strains and Growth:** Test strains included ATCC standards and clinical MRSA isolates. Cultures were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum of 5×10^5 CFU/mL [1] [2].
- **Inhibitory Activity Assay:** The assay followed Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds were dissolved in DMSO, diluted in broth, and bacterial growth was monitored by optical density at 590 nm for 18-20 hours at 37°C. The IC₅₀ was defined as the lowest concentration that inhibited bacterial growth by 50% compared to the control [1] [2].

This diagram illustrates the core experimental workflow:



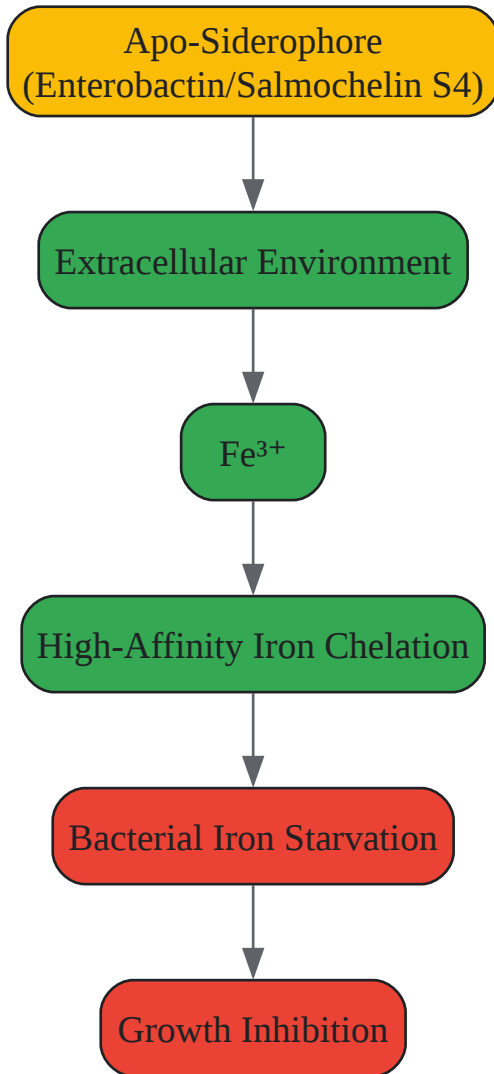
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Key Experimental Findings

- **Iron-Dependent Mechanism:** The growth inhibition was **partially reversed by the addition of Fe⁺³**, suggesting the mechanism is tied to iron sequestration, which starves the bacteria of this essential nutrient [1] [3].
- **Combination Effects:**
 - **Siderophore-Siderophore:** Combining salmochelin S4 and **enterobactin** showed enhanced inhibitory activity at lower concentrations [1] [2].
 - **Siderophore-Antibiotic:** An **additive effect** was observed with lincomycin, while an **antagonistic effect** was noted with linezolid, highlighting the importance of strategic combination therapies [1] [2].

Mechanism of Action and Research Context

The primary proposed mechanism is **iron chelation**. The following diagram illustrates how this process may lead to growth inhibition.



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This iron starvation mimics the host's innate immune defense known as "**nutritional immunity**" [4] [5]. The higher potency of salmochelin S4 may be related to its structural modification—it is a C-glucosylated derivative of **enterobactin**, which could enhance its stability or interaction in the staphylococcal environment [1] [5].

Research Implications

- **Novel Anti-infective Strategy:** Using bacterial siderophores as iron-chelating antimicrobials represents a promising alternative strategy to combat drug-resistant pathogens like MRSA [1] [4].
- **The "Trojan Horse" Strategy:** The high-affinity iron uptake systems can be hijacked to deliver antibiotic conjugates into bacterial cells, enhancing drug efficacy against resistant strains [6] [5].

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References

1. Frontiers | Enterobactin and salmochelin S inhibit the growth of... 4 [frontiersin.org]
2. Enterobactin and salmochelin S4 inhibit the growth of ... [pmc.ncbi.nlm.nih.gov]
3. Enterobactin and salmochelin S4 inhibit the growth of ... [pubmed.ncbi.nlm.nih.gov]
4. Enhanced resistance of metal sequestering agents by ... [nature.com]
5. Siderophores as tools and treatments [nature.com]
6. In vitro and in silico studies of enterobactin -inspired Ciprofloxacin and... [bmcmicrobiol.biomedcentral.com]

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